molecular formula C15H12N2O B13844567 2-(6-methylpyridin-2-yl)-1H-quinolin-4-one

2-(6-methylpyridin-2-yl)-1H-quinolin-4-one

Cat. No.: B13844567
M. Wt: 236.27 g/mol
InChI Key: UJDWSZPTCKQWRF-UHFFFAOYSA-N
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Description

2-(6-methylpyridin-2-yl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core structure substituted with a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . This reaction proceeds via cyclization to form the desired quinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-methylpyridin-2-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(6-methylpyridin-2-yl)-1H-quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)-1H-quinolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
  • N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

Uniqueness

2-(6-methylpyridin-2-yl)-1H-quinolin-4-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1H-quinolin-4-one

InChI

InChI=1S/C15H12N2O/c1-10-5-4-8-13(16-10)14-9-15(18)11-6-2-3-7-12(11)17-14/h2-9H,1H3,(H,17,18)

InChI Key

UJDWSZPTCKQWRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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